molecular formula C20H26N2O4S2 B11259834 2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B11259834
M. Wt: 422.6 g/mol
InChI Key: XKQLVGDUONMSBS-UHFFFAOYSA-N
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Description

2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroquinoline moiety, and sulfonamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

2-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ETHANE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other related compounds.

Properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

2-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide

InChI

InChI=1S/C20H26N2O4S2/c1-2-14-28(25,26)22-13-6-9-18-16-19(10-11-20(18)22)21-27(23,24)15-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16,21H,2,6,9,12-15H2,1H3

InChI Key

XKQLVGDUONMSBS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3

Origin of Product

United States

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